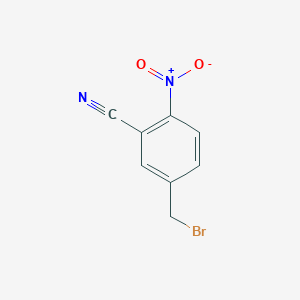

5-(Bromomethyl)-2-nitrobenzonitrile

Description

Historical Context and Evolution of its Research Significance

The research significance of related structures, such as 2-methyl-5-nitrobenzonitrile, was noted in publications like Tetrahedron Letters as early as 1984, highlighting the long-standing interest in this class of compounds as synthetic intermediates lookchem.com. The increased availability of 5-(Bromomethyl)-2-nitrobenzonitrile from commercial suppliers in more recent times reflects its growing recognition and adoption by the synthetic chemistry community as a reliable and versatile building block for constructing complex target molecules.

Structural Characteristics and Chemical Importance within Aromatic Nitrile and Benzyl (B1604629) Halide Chemistry

The chemical behavior of this compound is dictated by the electronic interplay of its three key functional groups attached to a benzene (B151609) ring.

| Property | Data |

| Molecular Formula | C₈H₅BrN₂O₂ avantorsciences.comepa.gov |

| Molecular Weight | 241.04 g/mol avantorsciences.com |

| CAS Number | 288252-67-5 avantorsciences.combldpharm.com |

| Appearance | Typically a crystalline solid |

| Functional Groups | Nitrile (-C≡N), Nitro (-NO₂), Bromomethyl (-CH₂Br) sigmaaldrich.com |

The compound belongs to the classes of aromatic nitriles and benzyl halides bldpharm.com. The key aspects of its chemical importance are:

The Bromomethyl Group : This is a highly reactive benzylic halide. The carbon atom of the bromomethyl group is electrophilic and is highly susceptible to nucleophilic substitution reactions evitachem.com. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby serving as a key handle for molecular elaboration.

The Nitro Group : The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can be a crucial functional group for further transformations. A significant reaction is its reduction to an amino group (-NH₂) using various reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride . This transformation is fundamental for the synthesis of many heterocyclic compounds and for introducing a key nucleophilic site.

The Nitrile Group : The cyano group is also strongly electron-withdrawing. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are important pharmacophores in medicinal chemistry lookchem.com.

Electronic Synergy : The powerful electron-withdrawing nature of the ortho-nitro and para-cyano groups (relative to the bromomethyl group) significantly influences the reactivity of the entire molecule. This electronic arrangement enhances the reactivity of the benzylic bromide towards nucleophilic displacement and can also influence the regioselectivity of reactions involving the aromatic ring.

Conceptual Role as a Versatile Synthetic Building Block in Contemporary Organic Chemistry

The trifunctional nature of this compound makes it a quintessential example of a versatile synthetic building block in modern organic chemistry. Its utility is demonstrated in the synthesis of a variety of complex organic molecules.

Chemists utilize this compound to introduce a 2-nitro-5-cyanobenzyl moiety into a target structure. The sequence of subsequent transformations can be strategically planned. For instance, the bromomethyl group can first react with a nucleophile, followed by the reduction of the nitro group and subsequent cyclization involving the newly formed amine and the nitrile group. This strategy is a powerful approach for the construction of fused heterocyclic systems.

Research has shown its application as an intermediate in the synthesis of compounds with potential pharmaceutical relevance. It is explored as a building block for drug development, aiming to create new molecular entities evitachem.com. The synthesis of complex structures such as 4-anilinoquinazolines, which are known to have applications as drug candidates, can be envisioned starting from precursors like this compound acs.org. Furthermore, the related compound 2-(bromomethyl)benzonitrile (B57715) has been used in the base-promoted condensation reaction with homophthalic anhydride (B1165640) to synthesize indeno[1,2-c]isoquinolin-5-ones, showcasing the synthetic potential of the bromomethylbenzonitrile scaffold researchgate.net.

The strategic placement of the three functional groups allows for a high degree of control over synthetic routes, making this compound a valuable tool for medicinal chemists and synthetic organic chemists in the development of novel compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)7(3-6)5-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDUSMOYLGEMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Routes and Methodological Advancements for 5 Bromomethyl 2 Nitrobenzonitrile

Regioselective Synthesis via Benzylic Bromination

A primary and direct approach to 5-(bromomethyl)-2-nitrobenzonitrile involves the selective bromination of the methyl group of 5-methyl-2-nitrobenzonitrile (B3015653). This transformation leverages the enhanced reactivity of the benzylic position.

Radical Bromination Methodologies (e.g., N-Bromosuccinimide (NBS) applications)

Radical bromination stands out as a key method for introducing a bromine atom at the benzylic position. libretexts.org N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ability to provide a low, steady concentration of bromine radicals, which favors substitution at the allylic or benzylic position over addition to aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic position of 5-methyl-2-nitrobenzonitrile. The resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com This radical then reacts with NBS to form the desired this compound and a succinimidyl radical. The succinimidyl radical can then react with HBr, which is generated in a side reaction, to regenerate NBS, thus propagating the radical chain reaction.

The choice of solvent is crucial for the success of benzylic bromination. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity, alternative solvents like trifluoromethylbenzene (PhCF₃) are being explored. masterorganicchemistry.com

A potential challenge in benzylic bromination is the formation of dibrominated byproducts. ecust.edu.cn To circumvent this, a two-step procedure can be employed where the starting methylarene is first reacted with an excess of NBS to form a mixture of bromides, followed by selective debromination of the dibromo product to the desired monobromo compound using reagents like diethyl phosphite (B83602) and a non-nucleophilic base. ecust.edu.cn

Table 1: Example of Benzylic Bromination using NBS

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Methyl-2-nitrobenzonitrile | NBS, Benzoyl Peroxide, CCl₄, reflux | This compound | Varies | wikipedia.orgmasterorganicchemistry.com |

Selective Bromination through Functional Group Protection/Deprotection

While direct benzylic bromination is common, functional group protection and deprotection strategies can be employed in more complex syntheses to ensure selectivity. For instance, if other reactive sites are present in the molecule, they can be temporarily protected before carrying out the bromination. However, for the synthesis of this compound from 5-methyl-2-nitrobenzonitrile, this is generally not required as the benzylic position is the most reactive site for radical bromination.

Convergent Synthesis Approaches Involving Nitration and Nitrile Introduction

Convergent synthesis offers an alternative pathway where the key functional groups are introduced in separate steps onto different precursor molecules, which are then combined. This can be advantageous for optimizing the introduction of the nitro and cyano groups.

Ortho-Nitration Strategies on Substituted Toluenes and Their Derivatives

The nitration of substituted toluenes is a critical step in a convergent approach. The directing effects of the substituents on the aromatic ring play a significant role in the regioselectivity of the nitration. For the synthesis of a precursor to this compound, the goal is to introduce a nitro group ortho to a methyl group and meta to a cyano group, or vice versa.

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. thieme-connect.de The regioselectivity can be influenced by the reaction conditions and the nature of the substituents already present on the aromatic ring. For instance, the nitration of 4-methylbenzonitrile with nitric acid in sulfuric acid at room temperature yields 4-methyl-3-nitrobenzonitrile. thieme-connect.de However, achieving the desired 2-nitro isomer can be challenging due to the directing effects of the methyl and cyano groups.

Novel nitration systems, such as those using nitric acid, trifluoroacetic anhydride (B1165640), and a zeolite like Hβ, have been developed to improve regioselectivity and reaction rates, especially for deactivated substrates. core.ac.uk

Table 2: Examples of Nitration Reactions

| Starting Material | Nitrating Agent | Product(s) | Reference |

| Toluene | Nitric acid, Sulfuric acid | Mixture of ortho- and para-nitrotoluene | researchgate.net |

| 4-Methylbenzonitrile | Nitric acid, Sulfuric acid | 4-Methyl-3-nitrobenzonitrile | thieme-connect.de |

| o-Nitrotoluene | Mixed acids | Mixture of 2,4- and 2,6-dinitrotoluene | core.ac.uk |

Cyano Group Installation Techniques (e.g., from Amides, Halides)

The introduction of a cyano group is another key transformation in a convergent synthesis. Several methods are available for this purpose:

From Aromatic Halides: The Sandmeyer reaction is a classic method for converting an aromatic amine into a nitrile. This involves diazotization of the amine with sodium nitrite (B80452) and a mineral acid, followed by reaction with a copper(I) cyanide. google.com For example, a 2-nitro-5-methylaniline could be converted to 5-methyl-2-nitrobenzonitrile.

From Amides: Dehydration of an amide group can also yield a nitrile. This can be achieved using various dehydrating agents.

From Aldehydes: Aldehydes can be converted to nitriles in a one-pot reaction. For instance, 3-nitrobenzaldehyde (B41214) can be converted to 3-nitrobenzonitrile (B78329) using H₂N-DABCO and KOtBu in THF. rsc.org

Green Chemistry Principles and Sustainable Synthesis Protocols

Applying green chemistry principles to the synthesis of this compound is an important consideration for minimizing environmental impact. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives. As mentioned, trifluoromethylbenzene has been explored as a substitute for CCl₄ in benzylic bromination. masterorganicchemistry.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. The use of radical initiators in small, catalytic amounts is an example of this principle in action. wikipedia.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Renewable Feedstocks: While not directly applicable to this specific synthesis, the broader goal is to utilize renewable starting materials.

Efforts to develop more environmentally friendly nitration methods are ongoing. For example, the use of solid acid catalysts like zeolites can reduce the need for corrosive mineral acids. core.ac.uk Similarly, research into catalytic methods for cyanation aims to replace older, more hazardous procedures.

Solvent-Free and Microwave-Assisted Syntheses

The classical Wohl-Ziegler bromination, while effective, utilizes environmentally harmful solvents like CCl4. researchgate.net Modern synthetic chemistry aims to replace such hazardous substances with greener alternatives or to eliminate the solvent altogether.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions offer significant environmental benefits by reducing solvent waste. For the benzylic bromination of substituted toluenes, solvent-free approaches have been explored. For instance, the visible-light-induced reaction of toluenes with N-bromosuccinimide (NBS) can proceed effectively under solvent-free conditions, yielding the corresponding benzyl (B1604629) bromides. researchgate.net In the case of 5-methyl-2-nitrobenzonitrile, the presence of the electron-withdrawing nitro and cyano groups deactivates the aromatic ring towards electrophilic substitution, thus favoring the desired side-chain radical bromination. A solvent-free approach would typically involve heating a mixture of the substrate and the brominating agent, often with radical initiation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved selectivity. researchgate.net Microwave-assisted organic synthesis (MAOS) can enhance the efficiency of radical reactions. Studies on the bromination of various alkylaromatics with NBS have shown that microwave-assisted reactions can be performed neat or in more benign solvents, such as methyl acetate (B1210297), avoiding the need for chlorinated solvents. researchgate.netresearchgate.net For substrates that are unreactive under conventional heating in CCl4, microwave conditions in methyl acetate have proven effective. researchgate.net This suggests that the synthesis of this compound could be significantly accelerated and made more environmentally friendly through the application of microwave technology. The reaction of various alkylaryls with NBS under microwave irradiation, when conducted without a solvent, predominantly leads to side-chain α-bromination. researchgate.net

| Method | Typical Solvent | Initiation | Key Advantages | Applicability to this compound |

|---|---|---|---|---|

| Conventional (Wohl-Ziegler) | Carbon Tetrachloride (CCl4) | Light (UV/Vis) or Chemical Initiator (e.g., AIBN) | Well-established, predictable outcome. | Standard, documented route. |

| Solvent-Free | None | Visible Light or Heat | Reduced environmental impact, simplified workup. researchgate.net | Feasible, based on studies with similar substrates. researchgate.net |

| Microwave-Assisted | None or Benign Solvents (e.g., Methyl Acetate) | Microwave Irradiation | Rapid reaction times, increased yields, enhanced safety. researchgate.netresearchgate.net | Highly promising for process intensification. researchgate.netresearchgate.net |

Optimization of Reaction Conditions and Process Scale-Up Considerations

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters and consideration of process safety and economics. For the synthesis of this compound, key variables in the bromination of 5-methyl-2-nitrobenzonitrile would include the choice of brominating agent, solvent, temperature, reaction time, and initiation method.

Optimization of Reaction Conditions:

Brominating Agent: While NBS is common, other reagents like liquid bromine could be considered, especially in solvent-free, high-temperature processes as described in some patents for deactivated toluenes. google.comgoogle.com However, NBS is often preferred for its ability to maintain a low, steady concentration of bromine, which can prevent side reactions. chadsprep.commasterorganicchemistry.com

Solvent: Replacing chlorinated solvents with greener alternatives like acetonitrile, methyl acetate, or even water is a key optimization goal. researchgate.netresearchgate.net Solvent-free conditions are the most desirable from an environmental standpoint. researchgate.net

Temperature and Initiation: The reaction temperature must be controlled to ensure selective benzylic bromination over potential aromatic ring bromination, although the latter is less likely with a deactivated ring. For thermal initiation, temperatures are typically in the range of refluxing CCl4 (around 77 °C). For photo-initiation, visible light is often sufficient and is a safer alternative to UV light or chemical initiators. bohrium.com

Reaction Monitoring: Tracking the consumption of the starting material and the formation of the desired product versus by-products (e.g., dibrominated species) is crucial for maximizing yield and purity.

Process Scale-Up Considerations:

Safety: Benzylic brominations can be exothermic, and the release of HBr gas needs to be managed. On a large scale, controlling the reaction temperature and the rate of addition of the brominating agent is critical to prevent runaway reactions. google.com

Work-up and Purification: Industrial processes favor simple work-up procedures. The use of solid-supported reagents or catalysts can simplify purification by allowing for filtration to remove the reagent/catalyst. acs.org Crystallization is often the preferred method for purifying the final product on a large scale.

Cost-Effectiveness: The cost of raw materials (5-methyl-2-nitrobenzonitrile, brominating agent), energy consumption (for heating or microwave irradiation), and waste disposal are all critical factors in the economic viability of a large-scale process. acs.org The development of scalable syntheses for related nitrobenzonitrile intermediates highlights the industrial importance of optimizing these factors. acs.org

Comprehensive Reactivity and Mechanistic Pathways of 5 Bromomethyl 2 Nitrobenzonitrile

Reactivity of the Benzylic Bromide Moiety

The bromomethyl group (-CH₂Br) is the primary site for a variety of synthetic transformations. As a benzylic halide, the carbon atom is electrophilic and is susceptible to attack by a wide range of nucleophiles. Furthermore, its position adjacent to the benzene (B151609) ring allows for the stabilization of reaction intermediates.

Nucleophilic substitution is the most characteristic reaction of the benzylic bromide in 5-(Bromomethyl)-2-nitrobenzonitrile. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. The benzylic position can stabilize a carbocation intermediate, favoring an Sₙ1 pathway, but it is also a primary halide, which is sterically accessible for a direct Sₙ2 attack. khanacademy.org The choice of pathway is influenced by the nucleophile, solvent, and reaction conditions.

Friedel-Crafts Alkylation: In this reaction, this compound acts as the alkylating agent to introduce the 2-nitro-5-cyanobenzyl group onto another aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a benzylic carbocation electrophile. pressbooks.pubmt.com This carbocation then attacks an electron-rich aromatic substrate. It is crucial that the aromatic substrate being alkylated does not possess strongly deactivating groups, as these would inhibit the electrophilic aromatic substitution. pressbooks.publibretexts.org

Reactions with Enolates and Carbanions: A versatile method for forming C-C bonds is the reaction of the benzylic bromide with soft carbon nucleophiles like enolates. For instance, in a reaction analogous to the malonic ester synthesis, a base such as sodium ethoxide can be used to deprotonate a compound with acidic α-hydrogens (e.g., diethyl malonate) to form a stabilized carbanion (enolate). researchgate.net This nucleophile then displaces the bromide via an Sₙ2 mechanism, forming a new carbon-carbon bond.

Reactions with Grignard Reagents: The use of highly reactive organometallic compounds like Grignard reagents (RMgX) is challenging. Grignard reagents are extremely strong bases and can react with the acidic protons or be incompatible with the nitro group. mnstate.edu A direct reaction with the benzylic bromide is often complicated by side reactions. However, related organometallic reagents such as organocuprates (Gilman reagents) or copper-catalyzed Grignard reactions can sometimes be employed for a more selective C-C bond formation in the presence of sensitive functional groups. uni-muenchen.de

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagent(s) | Catalyst | Product Type |

|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene | AlCl₃ | 1-(2-Nitro-5-cyanobenzyl)benzene |

| Malonic Ester Synthesis | Diethyl malonate, NaOEt | None | Diethyl 2-(2-nitro-5-cyanobenzyl)malonate |

| Grignard-type Reaction | Phenylmagnesium bromide | CuCN·2LiCl | 2-Nitro-5-(phenethyl)benzonitrile |

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

Carbon-Nitrogen Bond Formation (e.g., amination, imine formation, cyclization to N-heterocycles)

Amination: The benzylic bromide readily undergoes nucleophilic substitution with a variety of nitrogen nucleophiles. Reaction with ammonia, primary amines, or secondary amines typically proceeds via an Sₙ2 mechanism to yield the corresponding primary, secondary, or tertiary benzylamines. This reaction is fundamental for introducing a nitrogen-containing functional group.

Cyclization to N-heterocycles: this compound is a valuable precursor for the synthesis of complex nitrogen-containing heterocycles. Often, an initial nucleophilic substitution at the bromomethyl position is followed by an intramolecular cyclization. For example, the compound can be used to synthesize quinazolinones or benzisoxazoles. researchgate.netthieme-connect.de In some strategies, the nitro and nitrile groups participate directly in the cyclization cascade after the initial reaction at the benzylic site, leading to the formation of fused heterocyclic systems. mit.eduacs.orgrsc.org

Table 2: Examples of Carbon-Nitrogen Bond Forming Reactions

| Reaction Type | Reagent(s) | Conditions | Product Type |

|---|---|---|---|

| Amination | Ammonia (NH₃) | Polar solvent | (2-Nitro-5-cyanophenyl)methanamine |

| N-Alkylation | Piperidine | Base (e.g., K₂CO₃) | 1-(2-Nitro-5-cyanobenzyl)piperidine |

| Heterocycle Synthesis | N-Hydroxyacetamide, KOBuᵗ | One-pot | Precursor to 1,2-benzisoxazol-3-amines thieme-connect.de |

Carbon-Oxygen and Carbon-Sulfur Bond Formations

Carbon-Oxygen Bond Formation: The reaction with oxygen nucleophiles provides access to ethers and esters. In a Williamson-type ether synthesis, an alkoxide, such as sodium ethoxide (NaOEt), attacks the benzylic carbon to form the corresponding benzyl (B1604629) ether. researchgate.net Similarly, reaction with a carboxylate salt, like sodium acetate (B1210297), yields the benzyl ester.

Carbon-Sulfur Bond Formation: Thioethers (or sulfides) are synthesized by reacting the benzylic bromide with a sulfur nucleophile, such as a thiolate salt (e.g., sodium thiophenoxide). This Sₙ2 reaction is typically efficient and provides a straightforward route to C-S bond formation.

Table 3: Examples of C-O and C-S Bond Forming Reactions

| Bond Type | Nucleophile | Product Type |

|---|---|---|

| Carbon-Oxygen | Sodium methoxide (B1231860) (NaOMe) | 5-(Methoxymethyl)-2-nitrobenzonitrile (Ether) |

| Carbon-Oxygen | Sodium acetate (NaOAc) | (2-Nitro-5-cyanobenzyl) acetate (Ester) |

| Carbon-Sulfur | Sodium thiophenoxide (NaSPh) | 2-Nitro-5-((phenylthio)methyl)benzonitrile (Thioether) |

Metal-Mediated and Cross-Coupling Reactions

While classical nucleophilic substitutions are common, metal-catalyzed cross-coupling reactions offer powerful methods for bond formation. These reactions typically involve an organic halide, an organometallic reagent, and a transition metal catalyst, most commonly palladium. yonedalabs.com It is important to distinguish that standard cross-coupling protocols are most established for aryl halides (Csp²-X), whereas this compound is a benzylic (alkyl) halide (Csp³-X).

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (e.g., a boronic acid) with an organic halide. consensus.apporganic-chemistry.org While extremely powerful for aryl halides, its application to C(sp³)-X bonds like benzylic bromides is more challenging and less common, often requiring specialized ligands and conditions to facilitate the oxidative addition step and prevent side reactions. princeton.edu Recent developments have also explored using nitroarenes themselves as coupling partners, where the C-NO₂ bond is cleaved. mdpi.com

Stille Coupling: The Stille reaction utilizes an organostannane (organotin) reagent. numberanalytics.comikm.org.my Similar to the Suzuki reaction, it is most prevalent for C(sp²)-X bonds, and its application to benzylic bromides is not as widespread, though possible with appropriate catalytic systems. wiley-vch.de

Negishi Coupling: This reaction involves coupling an organozinc reagent with an organic halide and is catalyzed by nickel or palladium. rsc.org The Negishi reaction is particularly noteworthy for its high functional group tolerance and its proven effectiveness in coupling C(sp³)-hybridized electrophiles, including primary and secondary alkyl halides. nih.govorganic-chemistry.org This makes it a highly suitable method for the cross-coupling of this compound with various alkyl-, alkenyl-, or arylzinc reagents to form C-C bonds. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is specifically the coupling of a terminal alkyne with an aryl or vinyl halide. nrochemistry.comnumberanalytics.comrsc.org It is generally not applicable to the direct coupling of C(sp³)-halides like benzylic bromides.

Alkoxycarbonylation: This palladium-catalyzed reaction introduces a carbonyl group by reacting an organic halide with carbon monoxide and an alcohol. This transformation could potentially convert the bromomethyl group into a methylpropanoate derivative, although carbonylative couplings of alkyl halides can be complex. dicp.ac.cn

Table 4: Applicability of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Applicability to Benzylic Bromide |

|---|---|---|

| Suzuki | R-B(OH)₂ | Challenging, requires specific conditions. princeton.edu |

| Stille | R-Sn(Bu)₃ | Possible, less common than for aryl halides. wiley-vch.de |

| Negishi | R-ZnCl | Highly suitable and effective. nih.govorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Generally not applicable. nrochemistry.comnumberanalytics.com |

| Alkoxycarbonylation | CO, R'OH | Potentially applicable. |

Nickel-Catalyzed Reactions (e.g., Reductive Coupling, Alkylation)

Nickel-catalyzed reactions provide powerful methods for forming carbon-carbon bonds. In the context of this compound, the benzylic bromide functionality is a key site for such transformations. Nickel catalysts are particularly effective in cross-electrophile coupling (XEC) reactions, which unite two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant like manganese or zinc. organic-chemistry.orgnih.gov

A notable application is the reductive cross-coupling of aryl halides with alkyl halides. organic-chemistry.org While specific examples using this compound are not prevalent in readily available literature, the general mechanism involves the coupling of an organic halide with another electrophile. For instance, nickel-catalyzed reductive couplings have been demonstrated for aryl bromides and tertiary alkyl halides, showcasing the versatility of this approach. nih.gov These reactions often employ a dual-ligand system to achieve high efficiency and functional group tolerance. organic-chemistry.org A proposed catalytic cycle often involves Ni(I)-Ni(III) intermediates. rhhz.net The reaction typically begins with the reduction of a Ni(II) precatalyst to a more reactive Ni(0) species, which then undergoes oxidative addition into the aryl-halide bond. A subsequent transmetalation or a related process with the second coupling partner, followed by reductive elimination, yields the final product and regenerates the active nickel catalyst. organic-chemistry.org

In a similar vein, nickel catalysts are used in Kumada couplings, which involve the reaction of a Grignard reagent with an organic halide. rhhz.netwikipedia.org This method is effective for creating C(sp²)–C(sp³) bonds. The reaction of this compound with an aryl or alkyl Grignard reagent in the presence of a nickel catalyst, such as one supported by an N-heterocyclic carbene (NHC) ligand, could facilitate the formation of a new carbon-carbon bond at the benzylic position. rhhz.net Ligand-free nickel-catalyzed Kumada couplings have also been reported, offering a more practical and cost-effective method. rhhz.net

Reductive couplings of unactivated alkyl bromides with aldehydes, catalyzed by nickel, have also been developed, using manganese as a reductant to afford silyl-protected secondary alcohols. rsc.org This demonstrates the capacity of nickel catalysis to couple benzylic halides with a variety of electrophilic partners.

Other Transition Metal-Catalyzed Transformations (e.g., Kumada, Hiyama)

Beyond nickel, palladium is a highly versatile catalyst for cross-coupling reactions involving benzylic halides like this compound.

Kumada Coupling: As one of the earliest cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (R-MgX) and an organic halide, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org The reaction of this compound with various aryl or vinyl Grignard reagents would be a direct method for introducing new substituents at the benzylic position. The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the product. nrochemistry.com The choice of phosphine (B1218219) ligands is crucial for the success and selectivity of the coupling. researchgate.net

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups. acs.orgacs.orgorganic-chemistry.org An efficient Hiyama coupling has been developed specifically for benzylic halides with aryltrialkoxysilanes using palladium nanoparticles as the catalyst, yielding a diverse range of diarylmethanes. acs.orgacs.orgorganic-chemistry.orgnih.gov The activation of the organosilane is typically achieved with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org Given the structure of this compound, this method could be applied to synthesize various diarylmethane derivatives. acs.org

| Coupling Reaction | Catalyst | Coupling Partner | Activating Agent | Product Type |

| Kumada | Pd or Ni | Grignard Reagent (R-MgX) | None | Substituted Toluenes |

| Hiyama | Pd | Organosilane (R-SiR'₃) | Fluoride source (e.g., TBAF) | Diaryl- or Alkyl-arylmethanes |

Radical Reactions and Reductive Transformations (e.g., with reducing metals)

The benzylic bromide of this compound is susceptible to radical formation and reductive transformations. The C-Br bond can be cleaved homolytically to generate a benzylic radical, which can then participate in various C-C bond-forming reactions.

One common method to generate such radicals is through the use of a radical initiator like azobisisobutyronitrile (AIBN). nih.gov Another pathway involves single-electron transfer (SET) from a reducing metal, such as zinc, manganese, or samarium(II) iodide. These metals can reduce the alkyl halide to form an organometallic intermediate or a radical species. For example, nickel-catalyzed reductive couplings often use manganese metal as the stoichiometric reductant to facilitate the catalytic cycle. organic-chemistry.org

The nitro group on the aromatic ring also strongly influences the molecule's reductive chemistry. It is a powerful electron-withdrawing group and can be reduced under various conditions. However, selective reduction of one functional group in the presence of another is a common challenge. For instance, reducing the nitro group to an amine can be achieved with reagents like tin(II) chloride or catalytic hydrogenation, though these conditions might also affect the benzylic bromide. Conversely, reactions targeting the benzylic position must be chosen carefully to avoid unintended reduction of the nitro group. Studies on the one-electron reduction of nitrobenzenes by α-hydroxyalkyl radicals indicate that the nitro group can readily accept an electron to form a radical anion, which is a key step in many of its reduction pathways. acs.org

Transformations of the Nitrile Functional Group

Hydrolysis to Amides and Carboxylic Acids (including catalytic hydration)

The nitrile group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions.

Hydrolysis to Amides (Hydration): The selective partial hydrolysis, or hydration, of a nitrile to its corresponding amide is a valuable transformation. This can be achieved using various catalytic systems.

Base-Catalyzed Hydration: Simple and inexpensive catalysts like sodium hydroxide (B78521) (NaOH) can selectively hydrate (B1144303) aromatic nitriles to amides in good to excellent yields. rsc.orgst-andrews.ac.uk The reaction is typically run in a mixture of ethanol (B145695) and water. Kinetic studies have shown that for aromatic nitriles, the subsequent hydrolysis of the amide to the carboxylic acid is significantly slower, allowing for selective amide formation. st-andrews.ac.uk

Transition Metal-Catalyzed Hydration: Heterogeneous catalysts, such as manganese dioxide (MnO₂) or ruthenium hydroxide on alumina (B75360) (Ru(OH)x/Al₂O₃), are highly effective for nitrile hydration under mild conditions. acs.orgorganic-chemistry.org These catalysts often work in water and show high selectivity for the amide, with the added benefit of being easily separable and reusable. organic-chemistry.org

Ionic Liquid-Catalyzed Hydration: Tetrabutylammonium hydroxide (TBAH) in its hydrated ionic liquid form has been developed as a green, transition-metal-free catalyst for the chemoselective hydration of nitriles to amides. rsc.org

Hydrolysis to Carboxylic Acids: More forceful conditions, such as prolonged heating with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), will lead to the complete hydrolysis of the nitrile group, past the amide stage, to form the corresponding carboxylic acid. acs.org In the case of this compound, this would yield 5-(bromomethyl)-2-nitrobenzoic acid. The synthesis of 4-bromo-2-nitrobenzoic acid has been accomplished through the hydrolysis of 4-bromo-2-nitrobenzonitrile. acs.org

| Product | Reagents/Catalyst | Conditions | Selectivity |

| Amide | NaOH rsc.orgst-andrews.ac.uk | EtOH/H₂O, Heat | High for Amide |

| Amide | MnO₂ acs.org | H₂O/Acetone, 40-70 °C (Flow) | High for Amide |

| Amide | Ru(OH)x/Al₂O₃ organic-chemistry.org | Water, Heat | High for Amide |

| Carboxylic Acid | H₂SO₄ or NaOH (aq) | Prolonged Heat | Favors Carboxylic Acid |

Reduction to Amines

The nitrile functional group can be reduced to a primary amine. This transformation requires potent reducing agents. A significant challenge in the reduction of this compound is the presence of the nitro group, which is also readily reducible.

Selective reduction of the nitrile in the presence of an aromatic nitro group is difficult. However, methods have been developed for this transformation using specific reagent combinations. A mixture of boron trifluoride etherate (BF₃·OEt₂) and sodium borohydride (B1222165) (NaBH₄) in a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to selectively reduce various nitrobenzonitriles to the corresponding aminomethyl-nitrobenzenes. calvin.edu This approach avoids the polymerization of THF that can be seen with other Lewis acids. calvin.edu

Conversely, many common reducing agents will reduce both functional groups. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel will typically reduce both the nitrile and the nitro group. nowgonggirlscollege.co.in Similarly, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) would be expected to reduce both functionalities. nowgonggirlscollege.co.in The chemoselective reduction of nitro groups in the presence of nitriles is more common, often using reagents like sodium sulfide (B99878) or ascorbic acid. dergipark.org.tr

| Reagent System | Target Functionality | Comments |

| NaBH₄ / BF₃·OEt₂ calvin.edu | Nitrile Group | Offers selectivity for nitrile reduction over the nitro group. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Both Nitrile and Nitro | Typically reduces both groups. |

| LiAlH₄ | Both Nitrile and Nitro | A powerful, non-selective reducing agent for these groups. nowgonggirlscollege.co.in |

Formation of Amidoximes and Tetrazoles

The nitrile group is a versatile precursor for the synthesis of other important nitrogen-containing functional groups, notably amidoximes and tetrazoles.

Formation of Amidoximes: Amidoximes (or N'-hydroxy-carboximidamides) are synthesized by the addition of hydroxylamine (B1172632) (NH₂OH) to a nitrile. nih.govgoogle.com This reaction is typically performed by heating the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or potassium-tert-butoxide. nih.govturkjps.org The reaction of nitriles bearing electron-withdrawing groups, such as the nitro group in this compound, with hydroxylamine can sometimes lead to the formation of the corresponding amide as a significant byproduct. mdpi.comrsc.org The choice of solvent can influence the outcome; for instance, using DMSO has been shown to favor amidoxime (B1450833) formation over the amide for nitriles with an ortho-nitro group. mdpi.com

Formation of Tetrazoles: Tetrazoles are five-membered heterocyclic rings with four nitrogen atoms, which can be considered bioisosteres of carboxylic acids. They are commonly synthesized via a [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source, a process known as the Huisgen cycloaddition. sciforum.netthieme-connect.com The reaction typically involves treating the nitrile with sodium azide (NaN₃) in the presence of a Lewis acid (like zinc bromide or zinc chloride) or an ammonium (B1175870) salt (like NH₄Cl). sciforum.netresearchgate.net The presence of an electron-withdrawing group on the benzonitrile (B105546), such as the nitro group, accelerates this cycloaddition reaction. researchgate.net

| Heterocycle | Key Reagents | Reaction Type |

| Amidoxime | Hydroxylamine (NH₂OH) | Nucleophilic Addition |

| Tetrazole | Sodium Azide (NaN₃) | [3+2] Cycloaddition |

Reactions with Organometallic Reagents for Ketone/Aldehyde Synthesis

The reaction of the bromomethyl group in this compound with various nucleophiles is a key aspect of its chemistry. While direct reactions with organometallic reagents to form ketones or aldehydes are not extensively documented in readily available literature, the principles of organometallic chemistry allow for postulation of such transformations. Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that readily react with electrophilic carbon centers. libretexts.orglibretexts.org

The synthesis of ketones could potentially be achieved through a two-step process. First, the bromomethyl group could be converted to a more suitable functional group for coupling with an organometallic reagent. For instance, conversion to an aldehyde would allow for subsequent reaction with a Grignard or organolithium reagent to yield a secondary alcohol, which could then be oxidized to the desired ketone.

Alternatively, the bromomethyl group could be used to form an organometallic reagent itself, for example, by reaction with magnesium to form a Grignard reagent. This Grignard reagent could then be reacted with an acyl chloride or an ester to furnish a ketone. However, the presence of the electron-withdrawing nitro and cyano groups might complicate the formation and stability of such an organometallic intermediate. These electron-withdrawing groups can decrease the reactivity of the benzylic position towards organometallic formation. bath.ac.uk

The synthesis of aldehydes from this compound could be envisioned through nucleophilic substitution with a protected aldehyde equivalent, followed by deprotection. For example, reaction with the anion of 2-((trimethylsilyl)oxy)acetonitrile (B6284205) followed by hydrolysis would yield the corresponding aldehyde.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are powerful synthetic tools for the construction of five-membered heterocyclic rings. mdpi.com These reactions typically involve a 1,3-dipole and a dipolarophile. While there is no direct evidence of this compound itself participating as a component in a [3+2] cycloaddition, its derivatives, particularly those where the nitrile group is converted into a nitrile oxide, are expected to be highly reactive in such transformations. researchgate.netrushim.ru

Nitrile oxides, which can be generated in situ from the corresponding oximes, are classic 1,3-dipoles. If the nitrile group of this compound were to be converted to a nitrile oxide, the resulting compound, this compound N-oxide, would be a prime candidate for [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes. These reactions would lead to the formation of isoxazole (B147169) and isoxazoline (B3343090) derivatives, respectively. mdpi.comtandfonline.com The regioselectivity of such cycloadditions would be influenced by both electronic and steric factors of the substituents on both the nitrile oxide and the dipolarophile. researchgate.net

The reaction proceeds via a concerted mechanism where the terminal oxygen of the nitrile oxide attacks one carbon of the double or triple bond of the dipolarophile, while the carbon of the nitrile oxide attacks the other, leading to the formation of a five-membered ring. researchgate.net The presence of the electron-withdrawing nitro group and the bromomethyl group on the benzene ring would likely influence the reactivity of the nitrile oxide and the regiochemical outcome of the cycloaddition.

Reactivity of the Nitro Group and its Interplay with Other Functionalities

The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, including amino, hydroxylamino, hydrazo, and azoxy derivatives. A range of reducing agents can be employed for these transformations, from classical metal-based reagents to more modern organocatalytic systems. acs.org

Organocatalytic reductions, for instance using a supported phenyl(2-quinolyl)methanol in the presence of a hydride source like sodium borohydride, have been shown to be effective for the reduction of nitroarenes. acs.org These methods offer advantages in terms of catalyst recovery and recycling. acs.org Depending on the reaction conditions and the specific catalyst used, the reduction can be controlled to selectively yield different products. For example, under certain conditions, the reaction can be stopped at the hydroxylamine stage, while more forcing conditions can lead to the formation of the corresponding aniline. nih.gov The condensation of the intermediate nitroso and hydroxylamino species can also lead to the formation of azoxy and azo compounds. acs.org

It is important to note that the presence of the bromomethyl group might be a complicating factor in some reduction reactions, as it could also be susceptible to reduction or other side reactions. Careful selection of the reducing agent and reaction conditions is therefore crucial to achieve the desired transformation selectively.

The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. msu.edusarthaks.com This has a significant impact on the reactivity of the benzene ring and the attached functional groups.

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. msu.edusaskoer.ca This deactivation is a consequence of the reduced electron density in the ring, making it less nucleophilic. saskoer.ca The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group due to resonance delocalization of the positive charge on the nitrogen atom. sarthaks.comlibretexts.org

Furthermore, the nitro group's electron-withdrawing character can influence the reactivity of the bromomethyl group. By withdrawing electron density from the benzylic position, it can make the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. However, it can also destabilize any potential carbocation intermediate that might form during a substitution reaction, which could slow down certain reaction pathways.

In an electrophilic aromatic substitution reaction on this compound, the directing effects of the existing substituents will determine the position of the incoming electrophile. The nitro group is a meta-director, while the bromomethyl group is an ortho, para-director. The cyano group is also a meta-director.

Given the strong deactivating and meta-directing nature of the nitro and cyano groups, electrophilic substitution is generally disfavored. msu.edulibretexts.org If a reaction were to occur, the incoming electrophile would be directed to the positions meta to both the nitro and cyano groups. In the case of this compound, the positions C4 and C6 are meta to the nitro group, and C4 and C6 are also meta to the cyano group. Therefore, electrophilic attack would be expected to occur at the C4 or C6 position. The directing effect of the bromomethyl group, which is ortho, para-directing, would favor substitution at the C4 (ortho) and C6 (para) positions. The interplay of these directing effects would ultimately determine the regiochemical outcome. saskoer.calibretexts.org

In nucleophilic aromatic substitution reactions, the strong electron-withdrawing nitro group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions. msu.edu Therefore, a nucleophile could potentially displace a suitable leaving group at the C4 or C6 position.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. mdpi.com The diverse functionalities present in this compound make it an attractive candidate for the design of novel MCRs.

For instance, the bromomethyl group can act as an electrophilic component, reacting with a nucleophile. The nitrile group can participate in cyclization reactions, and the nitro group can be reduced in situ to an amine, which can then react with another component.

A hypothetical MCR could involve the reaction of this compound with an alcohol and a reducing agent. researchgate.net In such a reaction, the nitro group could be reduced to an amine, which could then undergo a tandem cyclization with the alcohol, potentially leading to the formation of quinazoline (B50416) derivatives. The bromomethyl group could either remain intact or participate in a subsequent functionalization step.

Another possibility involves the use of the nitrile group in a tandem reaction. For example, a reaction of 2-nitrobenzonitriles with alcohols catalyzed by ruthenium has been reported to yield quinazolin-4(3H)-ones. researchgate.net This suggests that this compound could potentially be used in similar MCRs to generate functionalized quinazolinone scaffolds.

The development of MCRs involving this compound would provide a rapid and atom-economical route to a variety of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Advanced Characterization and Spectroscopic Analysis of 5 Bromomethyl 2 Nitrobenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 5-(Bromomethyl)-2-nitrobenzonitrile, both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR methods provide critical data for assigning the constitution of the molecule.

In a typical ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) would be expected to appear as a singlet, owing to the absence of adjacent protons. The chemical shift of this singlet would be significantly downfield, likely in the range of 4.5–4.8 ppm, due to the deshielding effects of the adjacent bromine atom and the aromatic ring. The three aromatic protons would exhibit a complex splitting pattern due to their coupling with each other.

The ¹³C NMR spectrum provides information on the carbon framework. ceitec.czudel.edu The carbon of the bromomethyl group would appear at a distinct chemical shift. The six aromatic carbons would show separate signals, with their chemical shifts influenced by the attached substituents (nitro, cyano, and bromomethyl groups). The carbon bearing the cyano group and the carbon bearing the nitro group would be particularly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Br | ~4.6 (s) | ~30-33 |

| Aromatic H (H-3) | ~7.8-8.0 (d) | - |

| Aromatic H (H-4) | ~7.6-7.8 (dd) | - |

| Aromatic H (H-6) | ~8.1-8.3 (d) | - |

| Aromatic C (C-1) | - | ~115-118 (C-CN) |

| Aromatic C (C-2) | - | ~148-150 (C-NO₂) |

| Aromatic C (C-3) | - | ~128-130 |

| Aromatic C (C-4) | - | ~135-137 |

| Aromatic C (C-5) | - | ~140-142 (C-CH₂Br) |

| Aromatic C (C-6) | - | ~125-127 |

| Cyano (-CN) | - | ~116-119 |

| Note: Predicted values are based on typical substituent effects on benzene (B151609) rings. Actual values may vary depending on the solvent and experimental conditions. s=singlet, d=doublet, dd=doublet of doublets. |

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are indispensable. ceitec.czresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to establish their relative positions on the ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). The HSQC spectrum would link each aromatic proton signal to its corresponding carbon signal and the bromomethyl proton signal to the bromomethyl carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). It is crucial for piecing together the molecular structure. For instance, the bromomethyl protons would show a correlation to the aromatic carbon they are attached to (C-5) and to the adjacent carbons (C-4 and C-6). Similarly, the aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern. researchgate.net

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) or variable-temperature (VT) NMR is used to study dynamic processes in molecules, such as conformational changes or restricted rotation. auremn.org.brbohrium.com In benzyl (B1604629) halide derivatives, rotation around the aryl-CH₂X bond can be hindered. cdnsciencepub.comunibo.it

For this compound, VT-NMR could be employed to investigate the rotational barrier of the bromomethyl group. dntb.gov.uaacs.org At low temperatures, this rotation might slow down sufficiently on the NMR timescale, potentially leading to the observation of distinct conformers or broadening of the signals for the aromatic protons adjacent to the bromomethyl group. By analyzing the changes in the NMR line shape at different temperatures, the energy barrier (activation energy) for this rotation can be calculated, providing insight into the molecule's conformational flexibility. unibo.itresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. dtu.dkrsc.orgmit.edu For this compound, with a molecular formula of C₈H₅BrN₂O₂, HRMS would provide an exact mass measurement that confirms this composition. sigmaaldrich.comavantorsciences.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used in HRMS. dtu.dkacs.org In addition to the molecular ion, mass spectrometry provides information on the fragmentation pattern of the molecule, which can be used for structural confirmation. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO). udel.edu For this compound, characteristic fragmentation would likely involve:

Loss of the bromine radical (•Br).

Loss of the nitro group (•NO₂).

Loss of the entire bromomethyl group (•CH₂Br).

Cleavage of the cyano group (•CN).

Table 2: Expected HRMS Data for this compound

| Property | Expected Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | ~241.04 g/mol |

| Exact Mass [M(⁷⁹Br)]⁺ | Calculated: 239.9585; Observed value would be very close to this. |

| Exact Mass [M(⁸¹Br)]⁺ | Calculated: 241.9565; Observed value would be very close to this. |

| Key Fragments (m/z) | [M-Br]⁺, [M-NO₂]⁺, [M-HCN]⁺, [C₇H₅NO₂]⁺ (loss of CH₂Br and H rearrangement) |

| Note: Exact mass values are calculated for the most abundant isotopes. The observed spectrum would show a characteristic isotopic pattern for bromine. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.comnih.gov

For this compound, the spectra would be dominated by characteristic bands corresponding to the nitrile, nitro, and bromomethyl groups, as well as the substituted benzene ring. derpharmachemica.comderpharmachemica.comresearchgate.netnih.gov

Nitrile (C≡N) stretch: A sharp, strong band is expected in the region of 2220-2240 cm⁻¹.

Nitro (NO₂) stretches: Two distinct bands are characteristic of the nitro group: an asymmetric stretch (stronger in IR) around 1520-1560 cm⁻¹ and a symmetric stretch (stronger in Raman) around 1340-1370 cm⁻¹.

Aromatic C-H stretches: These appear above 3000 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational modes accurately. derpharmachemica.comderpharmachemica.combozok.edu.trresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium / Medium |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong / Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 | Very Strong / Medium |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium-Strong / Medium-Strong |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 | Strong / Strong |

| C-Br | Stretching | 500 - 650 | Strong / Strong |

| Note: These are approximate ranges and the exact positions can be influenced by the overall molecular structure and solid-state effects. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. rigaku.combruker.compreprints.org This technique provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for the unambiguous confirmation of the connectivity and stereochemistry of this compound.

An X-ray crystallographic analysis would:

Confirm the substitution pattern on the benzene ring, definitively distinguishing it from other isomers.

Provide detailed geometric parameters, such as the C-Br, C-N, N-O, and C≡N bond lengths and the angles within the benzene ring.

Reveal the conformation of the molecule in the solid state, including the orientation of the bromomethyl and nitro groups relative to the plane of the benzene ring. mpg.de

Elucidate intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the packing of molecules in the solid state. researchgate.net

While no specific crystal structure for this compound is publicly available, the technique remains the gold standard for absolute structure determination of crystalline derivatives. preprints.org

Other Advanced Analytical Techniques (e.g., Chromatography coupled with Spectrometry)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with a spectroscopic detector, they provide a powerful analytical tool.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, is widely used for the separation and quantification of nitroaromatic compounds. nih.govresearchgate.netseparationmethods.com An HPLC method could be developed to separate this compound from starting materials, by-products, and its various isomers. epa.govepa.gov A UV detector would be suitable for detection, as the nitroaromatic chromophore absorbs strongly in the UV region.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent technique for separation and identification. This compound could potentially be analyzed by GC-MS, where the gas chromatograph separates it from other volatile components before it enters the mass spectrometer. The mass spectrometer would then provide a mass spectrum, serving as a fingerprint for identification and confirmation, which would be compared against a library or known standard.

These hyphenated techniques are crucial for quality control, ensuring the purity and identity of synthesized this compound before its use in further applications.

Computational Chemistry and Theoretical Insights into 5 Bromomethyl 2 Nitrobenzonitrile Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine electron distribution, molecular geometry, and various spectroscopic parameters.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic compounds. For molecules like 5-(Bromomethyl)-2-nitrobenzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecular structure to find its most stable conformation (lowest energy state). science.gov

These calculations provide key insights into bond lengths, bond angles, and dihedral angles. The electronic structure is elucidated through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. science.gov A smaller gap suggests higher reactivity. Charge transfer within the molecule can also be demonstrated by the calculated HOMO and LUMO energies. science.gov

Table 1: Illustrative DFT-Calculated Parameters for Aromatic Nitrobenzonitrile Derivatives Note: The following data is illustrative of typical parameters obtained from DFT calculations for similar compounds, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.3 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.2 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

| Total Energy | -2150 Hartrees | The total electronic energy of the molecule in its optimized geometry |

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy to confirm the molecular structure. researchgate.net

For this compound, ab initio calculations can predict:

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. science.gov

Vibrational Frequencies: Calculations can determine the frequencies of molecular vibrations, which correspond to the absorption peaks in IR and Raman spectra. Comparing the calculated vibrational frequencies with experimental spectra helps in the assignment of specific vibrational modes to different functional groups within the molecule. muthayammal.in These theoretical spectra can confirm the presence of the nitrile (-C≡N), nitro (-NO₂), and bromomethyl (-CH₂Br) groups.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. By modeling the transition states—the highest energy point along a reaction coordinate—researchers can understand how a reaction proceeds and what factors influence its rate.

For this compound, a key reaction is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. The bromine atom is a good leaving group, and the carbon is susceptible to attack by nucleophiles. Transition state modeling using DFT can map out the energy profile of this Sₙ2 reaction. tandfonline.com This involves calculating the energies of the reactants, the transition state, and the products. The resulting activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate. Such studies can also clarify the role of solvents and catalysts in the reaction mechanism. mit.edu

Prediction of Reactivity and Selectivity

The reactivity of this compound is governed by its functional groups: the bromomethyl group, the nitro group, and the nitrile group, all attached to a benzene (B151609) ring. Computational methods can predict the molecule's reactivity and the selectivity of its reactions.

Electrostatic Potential (ESP) Maps: These maps show the distribution of charge on the molecule's surface. Regions of negative potential (red/yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, a strong positive potential would be expected around the carbon of the bromomethyl group, making it the primary site for nucleophilic attack. researchgate.net

Frontier Orbital Analysis: The shapes and energies of the HOMO and LUMO orbitals can predict regioselectivity. In a reaction with a nucleophile, the interaction will be primarily with the LUMO. The atoms in the molecule with the largest coefficients in the LUMO are the most likely sites of attack.

Reactivity Descriptors: Chemical potential, hardness, and electrophilicity index can be calculated from HOMO and LUMO energies to quantify and compare the reactivity of different sites within the molecule or between different molecules. researchgate.net

Table 2: Predicted Reactive Sites and Reaction Types for this compound

| Reactive Site | Functional Group | Predicted Reaction Type | Rationale |

| Benzylic Carbon | -CH₂Br | Nucleophilic Substitution | Electrophilic carbon due to the electronegative bromine atom. |

| Nitrogen Atom | -NO₂ | Reduction | The nitro group can be reduced to an amino group (-NH₂). |

| Carbon Atom | -C≡N | Nucleophilic Addition/Hydrolysis | The carbon of the nitrile group is electrophilic. |

| Aromatic Ring | Benzene | Nucleophilic Aromatic Substitution | Activated by the electron-withdrawing -NO₂ and -CN groups. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. While quantum calculations are often performed on static molecules in a vacuum, MD simulations can model the behavior of this compound in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. diva-portal.org

MD simulations can provide insights into:

Solvation: How solvent molecules arrange themselves around the solute and affect its conformation and reactivity.

Conformational Changes: The rotation around the bond connecting the bromomethyl group to the aromatic ring.

Binding Interactions: If the molecule is being studied as a potential ligand, MD simulations can model its binding to a protein's active site, revealing the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). lookchem.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or other properties. researchgate.net If this compound were part of a series of compounds being tested for a specific biological effect, QSAR could be employed.

A QSAR model is built by:

Assembling a Dataset: A collection of molecules with known activities is gathered.

Calculating Descriptors: For each molecule, various numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). qsardb.org

Model Development: Statistical methods or machine learning algorithms are used to create a mathematical equation that relates the descriptors to the activity. mdpi-res.com

For this compound, its calculated descriptors could be used to predict its activity based on a QSAR model developed for similar compounds. This approach is widely used in drug discovery and toxicology to prioritize compounds for synthesis and testing. researchgate.net

Applications of 5 Bromomethyl 2 Nitrobenzonitrile in Complex Molecular Synthesis

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural framework of 5-(bromomethyl)-2-nitrobenzonitrile lends itself to the construction of various heterocyclic compounds with significant biological activity.

The reactivity of this compound facilitates the synthesis of several important heterocyclic systems.

Quinazolinones: These compounds are a class of fused heterocycles that exhibit a broad range of biological activities. The synthesis of quinazolinone derivatives can be achieved through various methods. For instance, a microwave-assisted, one-pot reaction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (B1285458) can yield 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, a key intermediate for erlotinib (B232) analogues. grafiati.com This method significantly improves the efficiency of the heterocyclization process. grafiati.com Another approach involves the reaction of 2-amino-5-nitrobenzonitrile (B98050) with guanidine (B92328) hydrochloride to produce 2,4-diaminoquinazolines. researchgate.net Furthermore, the reaction of isatoic anhydride (B1165640) with amines and N,N'-dialkyl carbodiimides under solvent-free conditions provides a direct route to 3-alkyl-2-(alkylamino)quinazolin-4(3H)-one derivatives. researchgate.net

Benzimidazoles: Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. The synthesis of benzimidazole (B57391) derivatives can be accomplished by the condensation of o-phenylenediamines with various reagents. For example, sodium hydrogen sulfite (B76179) can promote the condensation of o-phenylenediamine (B120857) with aromatic aldehydes to form 2-arylbenzimidazoles. researchgate.net 5-Nitro benzimidazole derivatives have been synthesized and evaluated as angiotensin II receptor antagonists. nih.gov

Isoquinolinones: Isoquinolinones are structural motifs found in numerous natural products and synthetic compounds with interesting biological activities. A notable synthesis involves the base-promoted condensation of homophthalic anhydride with 2-(bromomethyl)benzonitrile (B57715) to produce 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones. researchgate.net This reaction proceeds through the formation of a benzylic anion of the homophthalic anhydride, which then attacks the nitrile group. researchgate.net

Azepines: Azepines are seven-membered nitrogen-containing heterocyclic compounds. slideshare.net Their synthesis can be achieved through methods like the insertion of a stabilized singlet nitrene into a benzene (B151609) ring. slideshare.net For example, nitrobenzene (B124822) can undergo deoxygenation to yield a nitrene, which can then be used to synthesize azepine derivatives. youtube.com

| Heterocyclic Scaffold | Synthetic Precursors | Key Reaction Type |

| Quinazolinones | 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile | Microwave-assisted one-pot reaction |

| 2-Amino-5-nitrobenzonitrile, Guanidine hydrochloride | Condensation | |

| Isatoic anhydride, Amines, N,N'-dialkyl carbodiimides | Solvent-free condensation | |

| Benzimidazoles | o-Phenylenediamine, Aromatic aldehydes | Sodium hydrogen sulfite-promoted condensation |

| 5-Nitro benzimidazole derivatives | Synthesis of Angiotensin II receptor antagonists | |

| Isoquinolinones | Homophthalic anhydride, 2-(Bromomethyl)benzonitrile | Base-promoted condensation |

| Azepines | Nitrobenzene | Nitrene insertion |

The versatility of this compound has been harnessed in the development of targeted therapeutic agents.

Anti-cancer Agents: The compound serves as a precursor in the synthesis of potential anti-cancer drugs. For example, it is used in the creation of pyrimidine-5-carbonitrile derivatives that have shown cytotoxic activity against various cancer cell lines. nih.gov These derivatives can act as dual inhibitors of EGFRWT and COX-2. nih.gov The introduction of a nitro group can sometimes enhance the anti-cancer activity of a compound. nih.gov

Anti-infective Agents: this compound and its derivatives have been explored for their potential as anti-infective agents. Substituted 2-phenoxy-5-nitrobenzonitriles have been synthesized and evaluated as inhibitors of enterovirus replication, particularly against coxsackievirus B3. nih.gov Additionally, certain benzimidazole derivatives synthesized from related nitro-containing precursors have demonstrated antimicrobial and anti-tuberculosis activity. researchgate.net

The structural features of molecules derived from this compound are relevant to the design of specific enzyme modulators.

Glucokinase Activators: Glucokinase (GK) is a key enzyme in glucose metabolism, and its activators are being investigated as potential treatments for type 2 diabetes. nih.govnih.govmdpi.com While direct synthesis of glucokinase activators from this compound is not explicitly detailed, the pyridine (B92270) and thiazole-based scaffolds found in some glucokinase activators can be constructed using synthetic strategies that may involve intermediates derived from functionalized benzonitriles. nih.gov

Serine Protease Inhibitors: Serine proteases are a large family of enzymes involved in various physiological processes, and their inhibitors have therapeutic potential. uq.edu.aumdpi.comnih.govfrontiersin.org The design of serine protease inhibitors often involves creating molecules that can mimic the substrate and bind to the active site of the enzyme. The benzimidazole scaffold, which can be synthesized from precursors related to this compound, is a feature in some serine protease inhibitors. uq.edu.au For example, bis-(5-amidino-2-benzimidazoylyl)methane has been reported as an inhibitor of trypsin, tryptase, and thrombin. uq.edu.au

Applications in Agrochemical Design and Synthesis

The reactivity of this compound makes it a useful intermediate in the synthesis of agrochemicals. The presence of the nitro and bromo groups allows for the creation of compounds that can be developed into pesticides and herbicides. lookchem.com The general synthetic utility of substituted nitrobenzenes in agrochemical research is well-established.

Development of Functional Organic Materials and Dyes

The reactive nature of the bromomethyl and nitro groups in this compound suggests its potential use in the synthesis of functional organic materials and dyes. The ability to undergo nucleophilic substitution at the bromomethyl position and reduction of the nitro group to an amino group allows for the incorporation of this building block into larger polymeric structures or for the synthesis of chromophoric systems.

Future Research Directions and Unexplored Potential of 5 Bromomethyl 2 Nitrobenzonitrile

Novel Catalytic Systems for Enhanced Transformations

The reactivity of the bromomethyl group is central to the synthetic utility of 5-(Bromomethyl)-2-nitrobenzonitrile. While classical nucleophilic substitution reactions are effective, future research will likely focus on developing novel catalytic systems to enhance efficiency, selectivity, and substrate scope.

Photoredox Catalysis: Visible-light photoredox catalysis could offer a mild and efficient pathway for generating a benzylic radical from the C-Br bond. This reactive intermediate could then participate in a variety of bond-forming reactions, including couplings with alkenes, alkynes, and (hetero)arenes, which are challenging to achieve through traditional methods.

Dual Catalysis: Combining photoredox catalysis with other catalytic modes, such as transition metal or organocatalysis, could unlock unprecedented transformations. For instance, a dual catalytic system could enable enantioselective cross-coupling reactions, directly forming chiral centers at the benzylic position.